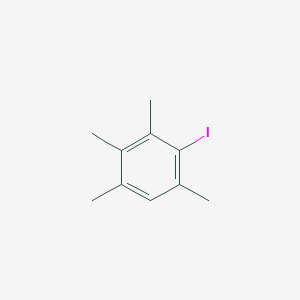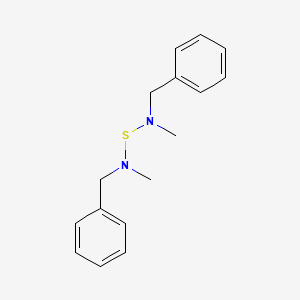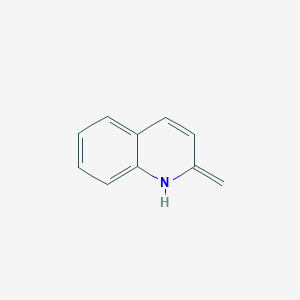
2-Methylidene-1,2-dihydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methylidene-1,2-dihydroquinoline is a heterocyclic organic compound that belongs to the class of dihydroquinolines These compounds are characterized by a quinoline core structure with a double bond at the 2-position The presence of the methylidene group at the 2-position distinguishes it from other dihydroquinolines
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylidene-1,2-dihydroquinoline can be achieved through various methods. One common approach involves the reaction of aniline with acetophenone in the presence of a catalyst such as zeolite. The reaction typically occurs in toluene under reflux conditions, leading to the formation of the desired product with high conversion rates . Another method involves the use of silylating agents and ketones in the presence of a catalyst, which can be performed in a one-step or two-step synthesis .
Industrial Production Methods: Industrial production of this compound often employs the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent in an acidic medium. This method is advantageous due to its simplicity and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Methylidene-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products: The major products formed from these reactions include quinoline derivatives, tetrahydroquinoline derivatives, and various substituted quinolines .
Wissenschaftliche Forschungsanwendungen
2-Methylidene-1,2-dihydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Methylidene-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways. For instance, as a glucocorticoid receptor antagonist, it binds to the glucocorticoid receptor, preventing the receptor from activating its target genes. This interaction modulates essential physiological processes such as immune responses, energy metabolism, and cell growth .
Vergleich Mit ähnlichen Verbindungen
1,2-Dihydroquinoline: Lacks the methylidene group at the 2-position.
2,4-Diphenyl-2-methyl-1,2-dihydroquinoline: Contains additional phenyl groups at the 2 and 4 positions.
2-Phenyl-1,2-dihydroquinoline: Contains a phenyl group at the 2-position.
Uniqueness: 2-Methylidene-1,2-dihydroquinoline is unique due to the presence of the methylidene group, which imparts distinct chemical reactivity and biological activity compared to other dihydroquinolines .
Eigenschaften
CAS-Nummer |
57114-75-7 |
|---|---|
Molekularformel |
C10H9N |
Molekulargewicht |
143.18 g/mol |
IUPAC-Name |
2-methylidene-1H-quinoline |
InChI |
InChI=1S/C10H9N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-7,11H,1H2 |
InChI-Schlüssel |
XBTOQLNLAASWDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C=CC2=CC=CC=C2N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


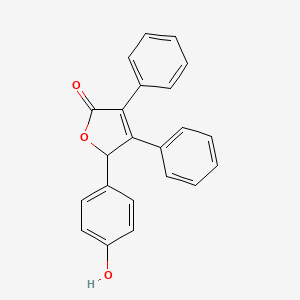
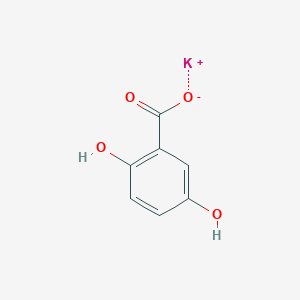
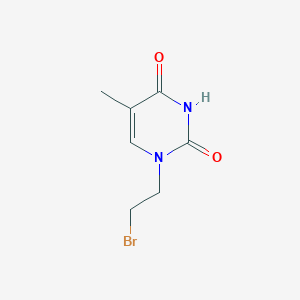
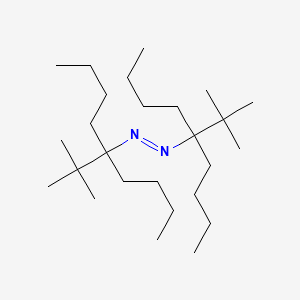
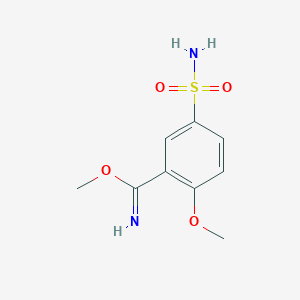
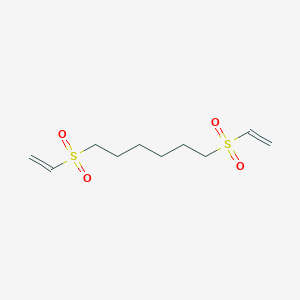

![10-(2-Methyl-2H-naphtho[2,3-d][1,3]dioxol-2-yl)dec-1-ene-3,7-diol](/img/structure/B14631178.png)


![5-(Chloromethyl)-3-[(cyclopent-1-en-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B14631186.png)
